(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Description
(2-Methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a synthetic amine derivative featuring a 1-methylimidazole core linked to a methoxyethylamine moiety. The compound is dihydrochloride salt, enhancing its solubility in polar solvents. Imidazole derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCVPBEEIGNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide, such as 2-chloroethyl methyl ether, to introduce the 2-methoxyethyl group.
Amination: The resulting intermediate is then subjected to reductive amination with formaldehyde and a secondary amine to introduce the [(1-methyl-1H-imidazol-2-yl)methyl]amine moiety.
Formation of the Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce any present carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the imidazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations, making it valuable for the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the imidazole ring, which is known to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Imidazole derivatives are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antihypertensive activities.
Industry
Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride would depend on its specific biological target. Generally, imidazole-containing compounds can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of 1-methyl-1H-imidazol-2-ylmethylamine derivatives. Key structural variations among analogs include:
*Calculated based on substituent contributions.
Physicochemical Properties
- Hydrophilicity : The methoxyethyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., cyclopropane or tert-butyl groups) .
- Steric Effects : Bulky substituents (e.g., in ) may hinder interactions with biological targets, whereas the linear methoxyethyl chain offers flexibility for binding.
- Stability : Ester-containing analogs (e.g., ) are prone to hydrolysis, unlike the stable ether linkage in the target compound.
Key Research Findings
Solubility Advantage: The methoxyethyl group in the target compound likely improves bioavailability compared to analogs with non-polar substituents .
Synthetic Scalability : Similar compounds (e.g., ) are synthesized in high purity (>95%), suggesting feasible large-scale production.
Structural Flexibility : The target compound’s methoxyethyl chain may enable tunable interactions in drug-receptor binding, a feature less achievable with rigid analogs like .
Biological Activity
(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, with the CAS number 1189674-43-8, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇Cl₂N₃O |
| Molar Mass | 169.22 g/mol |
| Density | 1.07 g/cm³ |
| Hazard Classification | Irritant |
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds containing imidazole rings often exhibit significant activity due to their ability to interact with enzymes and receptors through hydrogen bonding and coordination chemistry.
- Enzyme Inhibition : The imidazole moiety is known to participate in enzyme active sites, potentially inhibiting various metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit antimicrobial properties. For instance, a study conducted on similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
Cytotoxicity Studies
Cytotoxicity assays using cell lines have indicated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method was used to assess inhibition zones.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Case Study on Cytotoxic Effects :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed in breast cancer cell lines, indicating potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
